5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Overview
Description
5-(2-(Methylthio)ethoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C7H11N3OS and a molecular weight of 185.25 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine involves several steps. One common method starts with the alkanoylation of amino groups in 2-amino-4-alkoxypyrimidine. This intermediate is then treated with anhydrous aluminum chloride to transform it into a 4-hydroxypyridine compound. The next step involves etherification by reacting with 2-haloethyl methyl sulfide in the presence of a base. Finally, the alkanoyl groups are removed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Methylthio)ethoxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-(2-(Methylthio)ethoxy)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of industrial chemicals and as a precursor for various materials
Mechanism of Action
The mechanism of action of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(2-(Methylthio)ethoxy)pyrimidine: Similar structure but lacks the amine group.
2-Amino-4-(methylthio)pyrimidine: Similar structure but lacks the ethoxy group.
Uniqueness
5-(2-(Methylthio)ethoxy)pyrimidin-2-amine is unique due to the presence of both the ethoxy and methylthio groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-methylsulfanylethoxy)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-12-3-2-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBGPBKYUSLBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCOC1=CN=C(N=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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